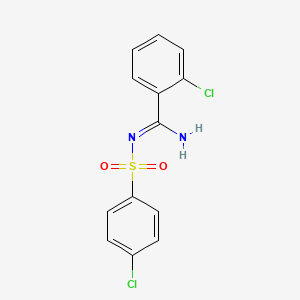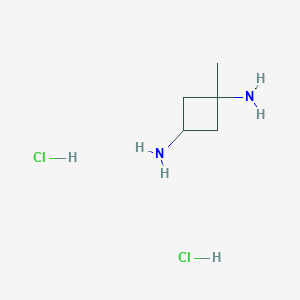
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 2231664-29-0 . It has a molecular weight of 173.08 . This compound is a versatile material with diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular formula of “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” isC5H14Cl2N2 . Its molecular weight is 173.08406 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-derived Diamines Synthesis and Molecular Structure
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are explored as sterically constrained diamine building blocks for drug discovery. A synthesis approach for their Boc-monoprotected derivatives has been developed to prepare multigram amounts. These derivatives offer a foundation for constructing cyclobutane rings using classical malonate alkylation chemistry. The conformational preferences of these cyclobutane diamine derivatives were evaluated, revealing potential for incorporation into commercially available drugs (Radchenko et al., 2010).
Fungicidal Activity of Alicyclic Diamines
In agricultural research, alicyclic diamines synthesized as dihydrochloride salts, such as 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene (BAD), showed promising fungicidal activity against crop pathogens like Erysiphe graminis. The study provides insights into the potential agricultural applications of cyclobutane and related diamines for controlling important crop diseases (Havis et al., 1996).
Photochemistry of Cyclobutane Pyrimidine Dimers
Cyclobutane pyrimidine dimers are significant UV-induced DNA photoproducts, implicated in carcinogenesis. Research into the spectroscopic properties of these dimers, including neutral, charged, and excited states, provides critical data for understanding photodamage and repair mechanisms. Such studies contribute to the broader field of photobiology and photochemistry, offering insights into DNA damage and repair processes (Barbatti, 2014).
Stereoselective Synthesis for Biomedical Applications
Cyclobutane-containing scaffolds have been developed as intermediates in the stereoselective synthesis of compounds with potential biomedical applications, including surfactants, gelators, and metal cation ligands. The presence of cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane rings in these products highlights the versatility of cyclobutane diamines in synthesizing biologically active compounds (Illa et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJDMGHRXKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

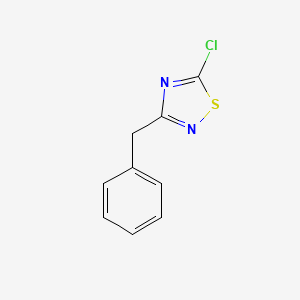
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
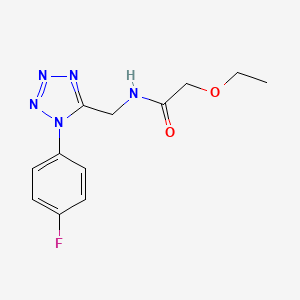

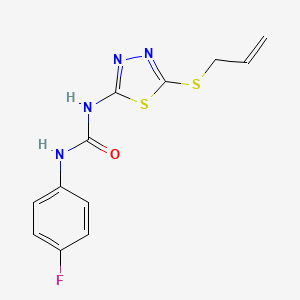

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)
![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
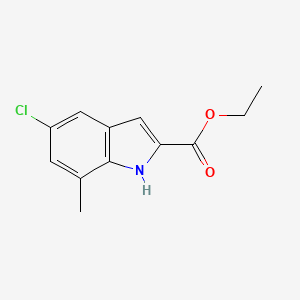

![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
